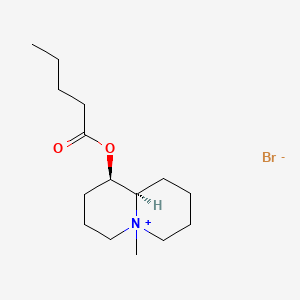
trans-1-Hydroxy-5-methyloctahydro-2H-quinolizinium bromide valerate (ester)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-1-Hydroxy-5-methyloctahydro-2H-quinolizinium bromide valerate (ester): is a chemical compound with the molecular formula C15H28BrNO2.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-1-Hydroxy-5-methyloctahydro-2H-quinolizinium bromide valerate (ester) typically involves the reaction of octahydro-1-hydroxy-5-methyl-2H-quinolizinium bromide with valeric acid under esterification conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the mixture is heated to promote the formation of the ester bond .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinolizinium derivatives with higher oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinolizinium compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Sodium iodide, potassium cyanide, polar aprotic solvents like acetone or dimethyl sulfoxide.
Major Products:
Oxidation: Higher oxidation state quinolizinium derivatives.
Reduction: Reduced quinolizinium compounds.
Substitution: Quinolizinium derivatives with different substituents replacing the bromide ion.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of complex quinolizinium derivatives. It serves as a precursor for various chemical transformations and functionalization reactions .
Biology: In biological research, trans-1-Hydroxy-5-methyloctahydro-2H-quinolizinium bromide valerate (ester) is studied for its potential pharmacological activities. It has shown promise in preliminary studies as an antimicrobial and anticancer agent .
Medicine: The compound is being investigated for its therapeutic potential in treating certain diseases. Its unique structure allows it to interact with specific biological targets, making it a candidate for drug development .
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of trans-1-Hydroxy-5-methyloctahydro-2H-quinolizinium bromide valerate (ester) involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microbial cells by interfering with essential metabolic pathways .
Comparison with Similar Compounds
- 2H-Quinolizinium, octahydro-1-hydroxy-5-methyl-, bromide, acetate (ester)
- 2H-Quinolizinium, octahydro-1-hydroxy-5-methyl-, bromide, propionate (ester)
Comparison: Compared to its analogs, trans-1-Hydroxy-5-methyloctahydro-2H-quinolizinium bromide valerate (ester) exhibits unique properties due to the valerate ester group. This group can influence the compound’s solubility, stability, and biological activity. The valerate ester may enhance the compound’s ability to penetrate biological membranes, potentially increasing its efficacy as a therapeutic agent .
Properties
CAS No. |
17943-42-9 |
|---|---|
Molecular Formula |
C15H28BrNO2 |
Molecular Weight |
334.29 g/mol |
IUPAC Name |
[(1R,9aR)-5-methyl-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-5-ium-1-yl] pentanoate;bromide |
InChI |
InChI=1S/C15H28NO2.BrH/c1-3-4-10-15(17)18-14-9-7-12-16(2)11-6-5-8-13(14)16;/h13-14H,3-12H2,1-2H3;1H/q+1;/p-1/t13-,14-,16?;/m1./s1 |
InChI Key |
IULOGBTXIGCYDK-AYLYHVLCSA-M |
Isomeric SMILES |
CCCCC(=O)O[C@@H]1CCC[N+]2([C@@H]1CCCC2)C.[Br-] |
Canonical SMILES |
CCCCC(=O)OC1CCC[N+]2(C1CCCC2)C.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


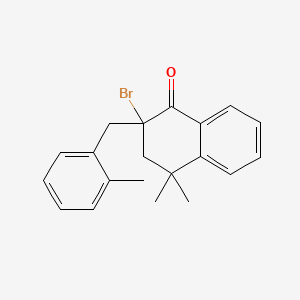
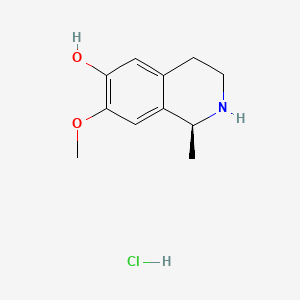
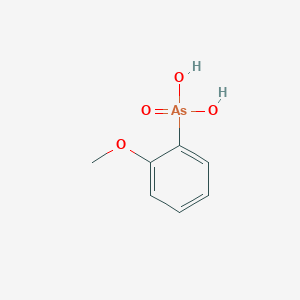
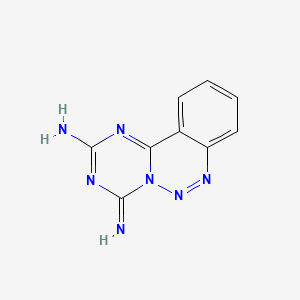


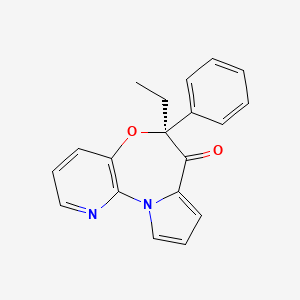
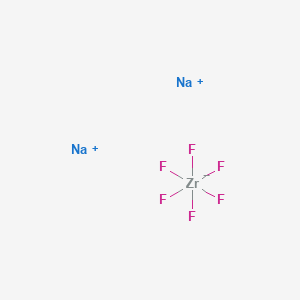

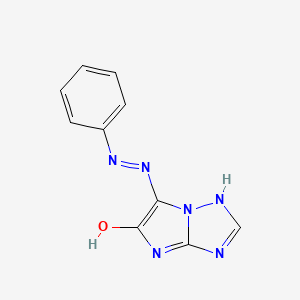

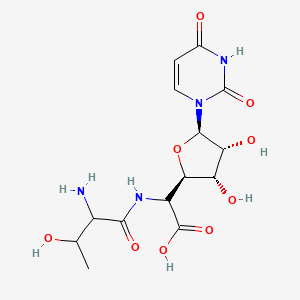
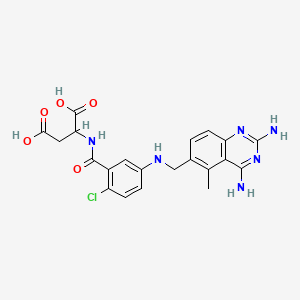
![4,5-Dihydronaphtho[1,2-e][2]benzofuran-1,3-dione](/img/structure/B15195141.png)
